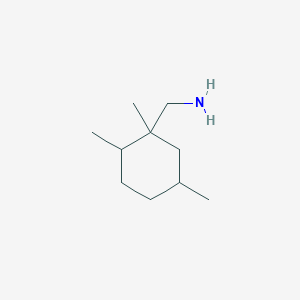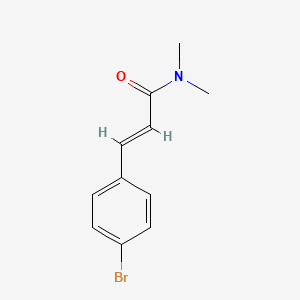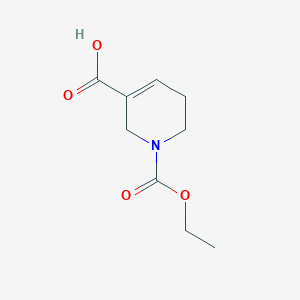
1-ethoxycarbonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethoxycarbonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid is a heterocyclic compound that contains a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxycarbonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions. The reaction proceeds through a cyclization mechanism to form the pyridine ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-ethoxycarbonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-ethoxycarbonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the production of advanced materials and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-ethoxycarbonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester .
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester .
- 3-Pyridinecarboxylic acid, 6-hydroxy- .
Uniqueness
1-ethoxycarbonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H13NO4 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
1-ethoxycarbonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H13NO4/c1-2-14-9(13)10-5-3-4-7(6-10)8(11)12/h4H,2-3,5-6H2,1H3,(H,11,12) |
InChI Key |
GURKPJKUMLVUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC=C(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid](/img/structure/B12996241.png)
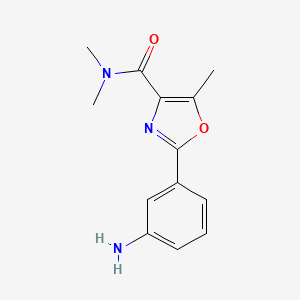
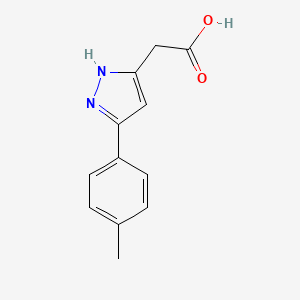
![6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B12996259.png)
![3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12996263.png)
![2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12996269.png)

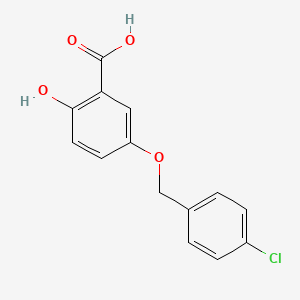
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12996285.png)
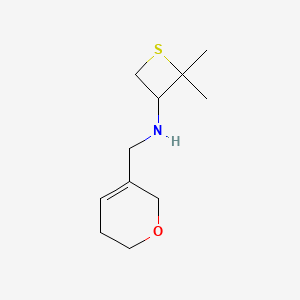
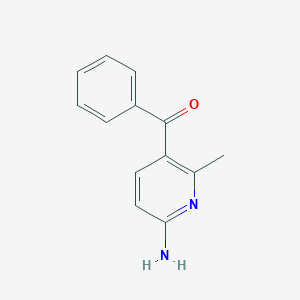
![7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12996299.png)
